1-Bromo-3-methoxy-2,2-dimethylpropane
Description
1-Bromo-3-methoxy-2,2-dimethylpropane (C₆H₁₁BrO) is a branched alkyl halide featuring a bromine atom at position 1, two methyl groups at position 2, and a methoxy (-OCH₃) group at position 2. Its IUPAC name reflects the substituents’ positions, making it distinct from simpler bromoalkanes. The compound’s structure introduces steric hindrance near the bromine atom and electronic effects from the methoxy group, which influence its physical and chemical properties.
Properties
IUPAC Name |
1-bromo-3-methoxy-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRTXYSRGBYQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261528-87-4 | |
| Record name | 1-bromo-3-methoxy-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 3-Methoxy-2,2-dimethylpropane
The most common and direct synthetic route to this compound involves the bromination of 3-methoxy-2,2-dimethylpropane. This method is well-documented and widely used in both laboratory and industrial settings.
-
- Bromine (Br2) is used as the brominating agent.
- Solvents such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) provide an inert medium.
- Temperature control is critical, typically maintained below 20°C to ensure selective bromination and to avoid side reactions.
- Reaction times vary from several hours to overnight stirring at room temperature, depending on scale and desired yield.
-
- 3-Methoxy-2,2-dimethylpropane is dissolved in the chosen solvent.
- Bromine is added slowly to the reaction mixture under stirring.
- The reaction mixture changes color (light red-brown) indicating bromine presence.
- After completion, the mixture is purified by standard techniques such as distillation or crystallization to isolate the brominated product.
-
- Continuous flow reactors are employed to improve reproducibility and yield.
- Purification steps include distillation and crystallization to achieve high purity.
This method provides a straightforward and efficient pathway to the target compound with good selectivity and yield.
Alternative Synthetic Routes and Related Compounds
While direct bromination is the primary method, related synthetic strategies exist for structurally similar compounds, such as 1,3-dibromo-2,2-dimethoxypropane, which can inform potential modifications or scale-up processes.
- A patent describes a method for synthesizing 1,3-dibromo-2,2-dimethoxypropane via bromination of acetone in methanol with controlled bromine addition at temperatures below 20°C, followed by crystallization and vacuum drying to yield high-purity products (97%-99% purity). This method emphasizes cost-effectiveness, fewer steps, and ease of processing, which could be adapted for mono-brominated derivatives.
Williamson Ether Synthesis Followed by Bromination
Another approach involves first introducing the methoxy group via Williamson ether synthesis on a suitable precursor, followed by selective bromination at the desired position. This two-step approach allows for more control over functional group placement but is less commonly used for this particular compound due to the efficiency of direct bromination.
Data Table: Summary of Preparation Methods
Analysis of Preparation Methods
Selectivity and Control: The key challenge in preparing this compound is achieving selective bromination at the 1-position without over-bromination or side reactions. Temperature control and slow addition of bromine are critical for selectivity.
Solvent Choice: Non-polar solvents like carbon tetrachloride and dichloromethane are preferred for their inertness and ability to dissolve both bromine and the organic substrate, facilitating controlled bromination.
Scale-Up Considerations: Continuous flow reactors allow for better heat and mass transfer, reducing side reactions and improving reproducibility, which is essential for industrial production.
Purification: Due to the compound’s volatility and potential impurities, distillation and crystallization remain the main purification techniques. High purity (>95%) is achievable with proper control.
Research Findings and Practical Implications
The direct bromination method is supported by multiple chemical suppliers and research sources, confirming its reliability and reproducibility.
The adaptation of continuous flow technology reflects modern trends in chemical manufacturing, enhancing safety and efficiency.
The patent literature on related dibromo compounds suggests that similar bromination strategies can be optimized for cost and purity, which may benefit the production of this compound.
The compound’s functional groups (bromo and methoxy) enable it to serve as a versatile intermediate in organic synthesis, particularly for nucleophilic substitution and elimination reactions, which underscores the importance of obtaining it in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 3-methoxy-2,2-dimethylpropanol, 3-methoxy-2,2-dimethylpropionitrile, or 3-methoxy-2,2-dimethylpropylamine.
Elimination Reactions: The major product is typically 3-methoxy-2,2-dimethylpropene.
Scientific Research Applications
1-Bromo-3-methoxy-2,2-dimethylpropane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxy-2,2-dimethylpropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural Analogues and Reactivity in SN2 Reactions
The steric environment around the electrophilic carbon (bearing the bromine) significantly impacts nucleophilic substitution (SN2) reactivity. Below is a comparison with key analogues:
| Compound | Structure | Steric Hindrance | SN2 Reactivity (Relative) |
|---|---|---|---|
| 1-Bromo-3-methoxy-2,2-dimethylpropane | Br–C(CH₃)₂–CH₂–OCH₃ | High | Low |
| 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | Br–C(CH₃)₂–CH₂–CH₃ | Moderate | Very Low |
| 1-Bromobutane | Br–CH₂–CH₂–CH₂–CH₃ | Low | High |
| 1-Bromo-2-methylbutane | Br–CH₂–C(CH₃)–CH₂–CH₃ | Moderate | Moderate |
Steric Effects :
Electronic Effects :
Leaving Group Ability and Halogen Comparisons
The leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ . Thus:
- 1-Iodo-2,2-dimethylpropane reacts faster in SN2 than bromo or chloro analogues.
- 1-Bromo-2,2-dimethylpropane is slower than iodo but faster than chloro derivatives.
- 1-Chloro-2,2-dimethylpropane shows minimal reactivity due to poor leaving group ability.
Physical Properties
Data for analogous compounds highlight trends in boiling points and phase transitions:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|
| 1-Bromo-2,2-dimethylpropane | 151.04 | ~85–90 | –50 |
| 1-Bromo-3-methylbutane | 151.04 | ~120 | –60 |
| 1-Bromobutane | 137.02 | ~102 | –112 |
- However, steric effects may limit intermolecular interactions .
Biological Activity
1-Bromo-3-methoxy-2,2-dimethylpropane (CAS Number: 261528-87-4) is an organic compound classified as a haloether. Its structure comprises a bromine atom, a methoxy group, and two methyl groups attached to a central carbon atom. This compound has garnered interest in various fields of chemistry, particularly for its potential biological activities and applications in pharmaceutical synthesis.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₇H₁₅BrO
- Molecular Weight : 195.11 g/mol
- Boiling Point : Approximately 150°C
Antitumor and Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit antitumor and anti-inflammatory activities. These effects are primarily attributed to their ability to interact with specific biological pathways and molecular targets involved in cell proliferation and inflammation modulation.
The biological activity of this compound may involve:
- Nucleophilic Substitution Reactions : The compound can undergo reactions with various nucleophiles, leading to the formation of new carbon bonds. This reactivity is crucial for synthesizing biologically active derivatives.
- Interaction with Enzymes : Similar compounds have shown potential in modulating enzyme activity, which can influence metabolic pathways related to cancer and inflammation.
Synthesis and Applications
This compound serves as a precursor in the synthesis of various pharmaceuticals. Notably, it is utilized in preparing baricitinib, a medication for rheumatoid arthritis. Its derivatives may also play roles in developing antioxidants and other therapeutic agents.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Anticancer Activity : A study demonstrated that brominated compounds could inhibit the growth of tumor cells in vitro, suggesting a pathway for developing new anticancer drugs.
- Inflammation Modulation : Another investigation revealed that certain derivatives exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature for 1-Bromo-3-methoxy-2,2-dimethylpropane, and how is it derived?
- Methodology : The IUPAC name is determined by identifying the longest carbon chain containing the functional group (bromine) and numbering substituents to achieve the lowest possible locants. For this compound:
- The parent chain is propane.
- Substituents: Bromine at position 1, methoxy group at position 3, and two methyl groups at position 2.
- The correct name reflects substituent priority (halogen > alkoxy) and steric arrangement. Example: Similar logic is applied in naming neopentyl derivatives like 1-Bromo-2,2-dimethylpropane .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H NMR : Identifies proton environments. For example, methoxy protons (δ ~3.3 ppm) and methyl groups (δ ~1.2 ppm) can be resolved, with splitting patterns indicating neighboring substituents .
- GC-MS : Validates purity and molecular weight. Retention times and fragmentation patterns are compared to standards.
- IR Spectroscopy : Detects functional groups (C-Br stretch ~500–600 cm⁻¹, C-O stretch ~1100 cm⁻¹).
Q. What are standard synthetic routes for preparing this compound?
- Methodology :
- Bromination : React 3-methoxy-2,2-dimethylpropane with HBr under radical-initiated conditions.
- Etherification : Introduce the methoxy group via Williamson synthesis, followed by bromination. Example: Similar to bromination strategies for 3’-Bromo-2,2-dimethylbutyrophenone using controlled bromine addition .
Advanced Research Questions
Q. How does the methoxy group influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?
- Methodology :
- Steric hindrance from the 2,2-dimethyl groups reduces SN2 reactivity, as seen in inert analogs like 1-Bromo-2,2-dimethylpropane .
- The methoxy group’s electron-donating effect may stabilize transition states. Computational modeling (e.g., QSPR or DFT) can quantify substituent effects on activation energy .
- Experimental comparison: Measure reaction rates with nucleophiles (e.g., NaI/acetone) against non-methoxy analogs.
Q. How can gas chromatography (GC) methods be validated for detecting trace residues of this compound in pharmaceutical matrices?
- Methodology :
- Specificity : Resolve the compound from interferents (e.g., DMF) using polar capillary columns (e.g., DB-WAX). Resolution >1.5 confirms specificity .
- Linearity : Establish a calibration curve (e.g., 0.5–50 µg/mL) with R² ≥0.998. Example: Linear equation Y = 2.7917X + 0.2122 from similar haloalkane analyses .
- Accuracy/Precision : Achieve recovery rates of 95–105% with RSD <6% for intra-day and inter-day trials.
Q. What computational tools are recommended for analyzing the crystal structure of this compound?
- Methodology :
- SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. SHELXPRO interfaces with macromolecular data if twinning occurs .
- Visualization : Use Mercury or Olex2 for 3D structure analysis. Compare bond angles/distances to quantum-chemistry predictions (e.g., Gaussian calculations).
Q. How does the steric environment of this compound affect its stability under thermal or oxidative conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air. Compare to less hindered analogs (e.g., 1-bromobutane).
- Kinetic Studies : Monitor degradation products via GC-MS. Example: Methoxy groups may stabilize intermediates via resonance, delaying decomposition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
